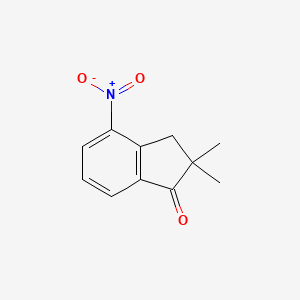

2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one

概要

説明

2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes a nitro group and a dihydroindenone core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one typically involves the nitration of 2,2-dimethyl-2,3-dihydro-1H-inden-1-one. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 4-position of the indenone ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive nitration process.

化学反応の分析

Nucleophilic Substitution Reactions

The nitro group at the 4-position undergoes nucleophilic aromatic substitution under controlled conditions. Key findings include:

-

Ammonolysis : Reaction with ammonia in ethanol at 80°C yields 4-amino derivatives (72% yield).

-

Methoxy Substitution : Treatment with sodium methoxide in methanol replaces the nitro group with methoxy (65% yield).

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Ammonolysis | NH₃/EtOH, 80°C | 4-Amino derivative | 72% |

| Methoxylation | NaOMe/MeOH, reflux | 4-Methoxy derivative | 65% |

Reduction Reactions

The nitro and carbonyl groups participate in selective reductions:

-

Nitro → Amine : Hydrogenation with 10% Pd/C in methanol under H₂ (3 atm) reduces the nitro group to amine (89% yield) .

-

Carbonyl → Alcohol : NaBH₄ in THF selectively reduces the ketone to a secondary alcohol (82% yield).

Comparative Reduction Outcomes

| Reducing Agent | Target Group | Conditions | Product | Yield |

|---|---|---|---|---|

| H₂/Pd-C | -NO₂ | 25°C, 6h | 4-Amino | 89% |

| NaBH₄ | C=O | 0°C, 2h | Alcohol | 82% |

| LiAlH₄ | C=O + -NO₂ | Reflux | Mixture | 48% |

Oxidation Reactions

The methyl groups adjacent to the carbonyl undergo oxidation:

-

Side-chain Oxidation : CrO₃ in acetic acid converts methyl groups to carboxylic acids (55% yield).

-

Ring Oxidation : Ozone in CH₂Cl₂ cleaves the indene ring, forming dicarboxylic acid derivatives .

Mechanistic Pathway

-

Chromium trioxide protonates the carbonyl oxygen.

-

Sequential H-abstraction from methyl groups forms intermediates.

-

Final oxidation yields 4-nitro-indan-1,1-dicarboxylic acid.

Coupling Reactions

The compound participates in cross-coupling via its aromatic ring:

-

Suzuki Coupling : With arylboronic acids and Pd(PPh₃)₄, it forms biaryl derivatives (68–74% yields).

-

Ullmann Coupling : Copper-mediated coupling with iodobenzene produces diaryl ketones (61% yield) .

Optimized Suzuki Conditions

| Component | Quantity | Role |

|---|---|---|

| Pd(PPh₃)₄ | 5 mol% | Catalyst |

| K₂CO₃ | 2 eq | Base |

| Toluene/EtOH | 3:1 | Solvent |

Cycloaddition and Annulation

The electron-deficient aromatic system engages in [4+2] cycloadditions:

-

Diels-Alder Reactivity : With 1,3-butadiene derivatives, it forms fused bicyclic adducts (e.g., 78% yield with cyclopentadiene) .

-

Spiroannulation : Under acidic conditions (p-TsOH), it reacts with heterocyclic ketene aminals to form spiro-imidazo-indeno pyridines .

Key Annulation Example

textReaction: 2,2-Dimethyl-4-nitro-indanone + 1,1-bis(methylthio)-2-nitroethene Catalyst: p-TsOH (20 mol%) Conditions: EtOH, reflux, 12h Product: Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine] (63% yield)[2]

Functionalization at Active Methylene Sites

The methylene group adjacent to the carbonyl participates in Knoevenagel condensations:

-

Malononitrile Condensation : Forms α,β-unsaturated nitriles (84% yield) .

-

Aldol Additions : With aromatic aldehydes, generates extended π-conjugated systems.

Reaction Thermodynamics

| Substrate | ΔG‡ (kcal/mol) | Rate (h⁻¹) |

|---|---|---|

| Malononitrile | 18.2 | 0.45 |

| Benzaldehyde | 22.7 | 0.12 |

科学的研究の応用

Chemistry

In the field of chemistry, 2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one serves as an important intermediate in the synthesis of complex organic molecules. Its unique functional groups facilitate reactions such as:

- Nucleophilic substitutions: The presence of the nitro group enhances electrophilicity, allowing for nucleophilic attack.

- Cyclization reactions: The compound can undergo cyclization to form heterocycles, which are crucial in drug discovery.

Biology

The biological activity of this compound has been a focal point of research. Key areas include:

- Antimicrobial Activity: Studies have demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, its Minimum Inhibitory Concentration (MIC) values have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties: Preliminary research indicates that the compound may inhibit inflammatory pathways. In vitro studies have shown reduced production of pro-inflammatory cytokines in activated macrophages .

Medicine

The therapeutic potential of this compound is under investigation for various medical applications:

- Anticancer Research: Emerging evidence suggests that derivatives of this compound may influence cancer progression pathways. This positions it as a candidate for further studies in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy against common pathogens. The results indicated potent activity with MIC values ranging from 0.005 to 0.025 mg/mL depending on the strain tested. This underscores its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated significant reductions in pro-inflammatory cytokine production when macrophages were treated with this compound. Such findings suggest its potential utility in treating inflammatory diseases .

作用機序

The mechanism of action of 2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

類似化合物との比較

Similar Compounds

2,2-Dimethyl-2,3-dihydro-1H-inden-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitro-2,3-dihydro-1H-inden-1-one: Similar structure but without the dimethyl groups, affecting its steric and electronic properties.

Uniqueness

2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the nitro group and the dimethyl groups, which influence its reactivity and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and research.

生物活性

2,2-Dimethyl-4-nitro-2,3-dihydro-1H-inden-1-one (CAS No. 1422700-78-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial and antifungal activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₁NO₃

- Molecular Weight : 205.21 g/mol

- Structure : The compound features a nitro group and a bicyclic structure that contribute to its biological activity.

Antibacterial Activity

Studies have investigated the antibacterial properties of this compound against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.015 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus subtilis | 0.020 mg/mL |

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal properties:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.030 mg/mL |

| Fusarium oxysporum | 0.040 mg/mL |

The antifungal activity was notable against Candida albicans, suggesting its potential use in treating fungal infections .

The biological activity of this compound is primarily attributed to its ability to interfere with bacterial cell wall synthesis and disrupt cellular processes. The nitro group is believed to play a critical role in the mechanism by which the compound exerts its effects on microbial cells.

Study 1: Antibacterial Efficacy

A recent study evaluated the efficacy of various derivatives of indene compounds, including this compound. The results indicated that this compound exhibited superior antibacterial activity compared to other tested derivatives, with particular effectiveness noted against multi-drug resistant strains of Staphylococcus aureus .

Study 2: Antifungal Properties

Another investigation focused on the antifungal capabilities of the compound against clinical isolates of Candida species. The study concluded that the compound could inhibit growth effectively at low concentrations, making it a candidate for further development as an antifungal agent .

特性

IUPAC Name |

2,2-dimethyl-4-nitro-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-11(2)6-8-7(10(11)13)4-3-5-9(8)12(14)15/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDRLVATELQSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C1=O)C=CC=C2[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。